2-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride 2-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1219949-42-4
VCID: VC2673383
InChI: InChI=1S/C17H27NO.ClH/c1-13(2)16-8-7-14(3)12-17(16)19-11-9-15-6-4-5-10-18-15;/h7-8,12-13,15,18H,4-6,9-11H2,1-3H3;1H
SMILES: CC1=CC(=C(C=C1)C(C)C)OCCC2CCCCN2.Cl
Molecular Formula: C17H28ClNO
Molecular Weight: 297.9 g/mol

2-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride

CAS No.: 1219949-42-4

Cat. No.: VC2673383

Molecular Formula: C17H28ClNO

Molecular Weight: 297.9 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride - 1219949-42-4

Specification

CAS No. 1219949-42-4
Molecular Formula C17H28ClNO
Molecular Weight 297.9 g/mol
IUPAC Name 2-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride
Standard InChI InChI=1S/C17H27NO.ClH/c1-13(2)16-8-7-14(3)12-17(16)19-11-9-15-6-4-5-10-18-15;/h7-8,12-13,15,18H,4-6,9-11H2,1-3H3;1H
Standard InChI Key YAQUCMWIBPGSPZ-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C(C)C)OCCC2CCCCN2.Cl
Canonical SMILES CC1=CC(=C(C=C1)C(C)C)OCCC2CCCCN2.Cl

Introduction

Chemical Structure and Properties

2-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride features a piperidine ring with a substituent at the 2-position, connected via an ethyl linker to a phenoxy group. This phenoxy group contains an isopropyl substituent at the 2-position and a methyl group at the 5-position. The compound exists as a hydrochloride salt, which typically enhances stability and water solubility compared to the free base form.

The closely related compound 3-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride has a molecular formula of C17H28ClNO and a molecular weight of 297.9 g/mol. We can infer that 2-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride would have the same molecular formula and similar molecular weight, as the only difference is the position of substitution on the piperidine ring.

Additional chemical characteristics can be derived from the structure. The piperidine nitrogen provides a basic center, which forms the salt with hydrochloric acid. The combination of isopropyl and methyl substituents on the phenoxy ring contributes to the compound's lipophilicity, affecting its membrane permeability and potential receptor interactions.

Chemical Data Table

PropertyValueNotes
CAS NumberNot definitively established-
Molecular FormulaC17H28ClNOBased on analogous compound
Molecular Weight~297.9 g/molBased on analogous compound
IUPAC Name2-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride-
Physical StateLikely solidTypical for hydrochloride salts
SolubilityPredicted soluble in polar solventsCharacteristic of hydrochloride salts
Log PEstimated 4-5Based on structure

Pharmacological Properties

2-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride belongs to a class of molecules that interact with various biological targets, particularly in neurological and psychiatric contexts. The specific pharmacological profile likely depends on its unique structural features, including the 2-position substitution on the piperidine ring.

Structure-Activity Relationships

The biological activity of 2-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride is likely influenced by several key structural features. Structure-activity relationship (SAR) studies on related piperidine derivatives provide valuable insights into how structural modifications affect biological activity.

Impact of Substitution Position

The 2-position substitution on the piperidine ring distinguishes this compound from its 3-substituted analog and potentially confers a unique pharmacological profile. In piperidine derivatives, the position of substitution can significantly alter the three-dimensional arrangement of the molecule and consequently its interaction with biological targets.

Role of Lipophilicity

The isopropyl and methyl substituents on the phenoxy ring contribute to the compound's lipophilicity. Research on related compounds indicates that highly lipophilic compounds often have poor drug-like properties, including limited solubility, low absorption, and high metabolism .

"Highly lipophilic compounds have poor drug-like properties and typically suffer from poor solubility, low absorption and high metabolism."

SAR Data from Related Compounds

Studies on piperidine derivatives as enzyme inhibitors provide comparative data that may be relevant to understanding the potential activity of 2-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride. Table 1 presents data from a series of related compounds with varying structural features:

Table 1: SAR Data from Related Piperidine Derivatives

CompoundtPSAcLogPIC50 (μM)GIC50 (μM)
Compound 1337.914 ± 38 ± 1
Compound 15167.125<x<5013 ± 2
Compound 16165.82528 ± 3
Compound 17167.2236 ± 1
Compound 18285.7>5031 ± 10
Compound 19255.825<x<5018 ± 4

Data from SAR study of piperidine derivatives

This data demonstrates how structural modifications affect both physicochemical properties (tPSA, cLogP) and biological activity (IC50, GIC50). Such relationships would likely be relevant to 2-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride.

Research Applications

2-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride has potential applications in various research domains, particularly in neurological and psychiatric investigations. Its unique structural features suggest several possible research applications.

Neurological Research

The compound's structural characteristics suggest potential interactions with neurological targets. Piperidine derivatives often serve as valuable tools for investigating neuronal signaling mechanisms and receptor functions. The specific 2-position substitution pattern may confer selective activity at certain receptors or transporters.

Antimicrobial Research

Research on structurally related piperidine derivatives has revealed potential antimicrobial applications, particularly against Mycobacterium tuberculosis . Some piperidine derivatives act as inhibitors of 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA), an enzyme involved in menaquinone biosynthesis in bacteria.

"These analogs also displayed substantially improved pharmacokinetic parameters and potent synergy with other ETC-targeting agents, achieving nearly complete sterilization of Mtb in combination therapy within two weeks in vivo."

While it's uncertain if 2-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride specifically targets this enzyme, this example illustrates the diverse potential biological activities of piperidine derivatives.

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